molecular formula C23H29FN2O2 B5303952 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one

4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one

Cat. No. B5303952
M. Wt: 384.5 g/mol
InChI Key: UBPVDCPSDYJVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one, also known as FLB-457, is a novel benzodiazepine derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound is a GABA-A receptor modulator that has been shown to have anxiolytic, antipsychotic, and cognitive-enhancing effects.

Mechanism of Action

4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one is a GABA-A receptor modulator that acts as a positive allosteric modulator of the receptor. It enhances the binding of GABA to the receptor, thereby increasing the inhibitory effects of GABA on neuronal activity. This results in a decrease in anxiety and psychotic symptoms, as well as an enhancement of cognitive function.
Biochemical and Physiological Effects
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one has been shown to have a number of biochemical and physiological effects. It has been shown to decrease anxiety-like behavior in animal models, as well as reduce psychotic symptoms in animal models of schizophrenia. 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one has also been shown to enhance cognitive function in animal models of cognitive impairment. In addition, 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One advantage of 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one is that it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This makes it a suitable candidate for further preclinical and clinical development. However, one limitation of 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one is that it has not yet been extensively studied in humans, and its safety profile in humans is not well-established.

Future Directions

There are a number of future directions for research on 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one. One area of future research could be to further investigate its potential therapeutic applications, particularly in the treatment of anxiety disorders, schizophrenia, and cognitive impairment. Another area of future research could be to investigate the underlying mechanisms of its effects on neuronal activity and cognitive function. Additionally, further research could be conducted to establish its safety profile in humans and to investigate its potential for drug interactions.

Synthesis Methods

4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzylamine with 3-methoxybenzaldehyde to form an imine intermediate. The imine is then reduced with sodium borohydride to form the corresponding amine, which is then reacted with isopropyl chloroformate to form the isopropyl carbamate. Finally, the carbamate is reacted with 1,4-diazepan-5-one to form 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one.

Scientific Research Applications

4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anxiolytic effects in animal models of anxiety, as well as antipsychotic effects in animal models of schizophrenia. 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one has also been shown to enhance cognitive function in animal models of cognitive impairment.

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN2O2/c1-17(2)22-16-25(14-19-5-4-6-21(13-19)28-3)12-11-23(27)26(22)15-18-7-9-20(24)10-8-18/h4-10,13,17,22H,11-12,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPVDCPSDYJVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one

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